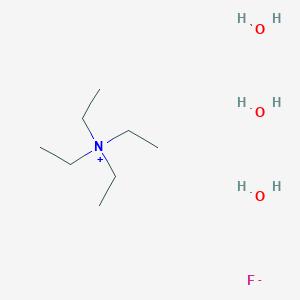
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid
概要
説明
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is a small molecule known for its ability to bind to the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein found on the surface of cells, and its activation leads to various cellular responses, including cell proliferation, differentiation, and migration
作用機序
Target of Action
The primary target of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid (4HPCA) is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein found on the surface of cells and plays a crucial role in regulating cell proliferation, differentiation, and migration .
Mode of Action
4HPCA binds to EGFR, enhancing its signaling . This binding induces a conformational change in the receptor, activating downstream signaling pathways . The activation of these pathways leads to the activation of genes involved in cell proliferation, differentiation, and migration .
Biochemical Pathways
The binding of 4HPCA to EGFR activates several downstream signaling pathways. These pathways are responsible for various cellular responses, including cell proliferation, differentiation, and migration
Result of Action
4HPCA has been shown to inhibit tumor growth and reduce cancer markers in preclinical models of cancer . This suggests that the compound’s action at the molecular and cellular level could have potential therapeutic applications in cancer treatment.
生化学分析
Biochemical Properties
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid interacts with the EGFR, enhancing its signaling . EGFR is a key protein involved in many cellular processes, including cell proliferation and differentiation .
Cellular Effects
By binding to EGFR, this compound can influence various cellular processes. It enhances EGFR signaling, which can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to EGFR. This binding enhances EGFR signaling, potentially leading to changes in gene expression and other cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives.
科学的研究の応用
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to bind to EGFR makes it valuable for studying cell signaling pathways and cancer research.
Medicine: Potential therapeutic applications include the development of drugs targeting EGFR-related pathways.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
類似化合物との比較
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the propan-2-yl and carboxylic acid groups.
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8-position instead of the propan-2-yl group.
Quinoline-3-carboxylic acid: Lacks the hydroxyl and propan-2-yl groups but shares the carboxylic acid functionality.
Uniqueness: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to bind to EGFR and modulate signaling pathways sets it apart from other quinoline derivatives .
特性
IUPAC Name |
4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)15)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOGYITTVCUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207998 | |
| Record name | 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63136-17-4 | |
| Record name | 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)




